![molecular formula C15H14FN5O2S B2899566 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 942000-29-5](/img/structure/B2899566.png)
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, also known as Fimasartan, is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension. It was first synthesized in 2004 by the Korean pharmaceutical company, Boryung Pharmaceutical Co., Ltd. Fimasartan has shown promising results in clinical trials and has been approved for use in several countries, including Korea and China.
Wirkmechanismus
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide works by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. By blocking the angiotensin II receptor, this compound relaxes blood vessels and reduces blood pressure. This compound has a higher affinity for the angiotensin II receptor than other angiotensin II receptor antagonists, which may contribute to its greater efficacy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and inflammation, which may contribute to its cardiovascular protective effects. This compound also improves endothelial function, which is important for maintaining healthy blood vessels. In addition, this compound has been shown to have a positive effect on glucose metabolism, which may be beneficial for patients with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is highly selective for the angiotensin II receptor and has a long half-life, which makes it suitable for long-term studies. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in animal models, which may limit its applicability to certain research areas.
Zukünftige Richtungen
There are several future directions for research on N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of research is the development of new formulations of this compound that are more water-soluble and easier to administer. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, including its effects on the immune system and the gut microbiome.
Conclusion
This compound is a promising angiotensin II receptor antagonist that has shown efficacy in the treatment of hypertension. Its unique chemical structure and mechanism of action make it a valuable tool for studying the cardiovascular system. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves several steps, including the formation of the tetrazole ring and the coupling of the sulfonamide and benzene groups. The process begins with the reaction of 4-fluoroaniline with sodium azide to form 4-fluorophenyl azide. The resulting compound is then reacted with methyl 4-methylbenzenesulfonate to form the sulfonamide group. The final step involves the reaction of the tetrazole ring with the sulfonamide and benzene groups to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of hypertension. Several clinical trials have been conducted to evaluate its safety and efficacy. In a randomized, double-blind, placebo-controlled trial, this compound was shown to significantly reduce blood pressure in patients with mild to moderate hypertension. Another study found that this compound was as effective as another commonly used angiotensin II receptor antagonist, losartan, in reducing blood pressure.
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-2-8-14(9-3-11)24(22,23)17-10-15-18-19-20-21(15)13-6-4-12(16)5-7-13/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTMPKSLKZAHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.